1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone
Overview
Description
Synthesis Analysis
Xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, can be synthesized through various methods. The synthesis of xanthones typically involves the preparation of 2-hydroxy-2'-methoxybenzophenones under Friedel–Crafts conditions and subsequent base-catalyzed cyclization to eliminate methanol. Acid or base-catalyzed selective demethylations can lead to the efficient synthesis of natural hydroxymethoxyxanthones from polymethoxyxanthones and benzophenones (Quillinan & Scheinmann, 1973).
Molecular Structure Analysis
The molecular structure of xanthones, including the target compound, is characterized by a xanthone core with various substituents. The structure is generally planar, and substituents such as hydroxy groups and prenyl groups are arranged around this core. The specific arrangement and types of substituents have a significant impact on the compound's chemical behavior and biological activity. For instance, studies on tri- and tetra-oxygenated xanthones have shown that phenolic hydroxyls are active groups capable of scavenging radicals (Shi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, is influenced by the presence of functional groups such as hydroxy and prenyl groups. These groups can participate in various chemical reactions, including Claisen rearrangements and selective demethylations, contributing to the compound's diverse chemical properties. The Claisen rearrangements of hydroxy-prenyloxanthones yield mixtures of dealkenylated xanthones and condensed dihydrofuro-derivatives, showcasing the compound's versatility (Jain & Anand, 1974).
Physical Properties Analysis
The physical properties of xanthones, such as solubility, melting point, and crystallinity, are crucial for their application and study. These properties are significantly affected by the molecular structure, particularly by the number and position of hydroxy and prenyl groups. For example, the crystal structure analysis of certain xanthones has revealed a nearly planar molecular structure with substituents close to the molecule's plane, affecting their physical state and solubility (Shi et al., 2005).
Scientific Research Applications
Neurite Outgrowth Enhancement : Prenylated xanthones from Garcinia xanthochymus wood, which include compounds related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been found to significantly enhance nerve growth factor-mediated neurite outgrowth in PC12D cells. This suggests potential applications in neurology and neuropharmacology (Chanmahasathien et al., 2003).
Anticancer Activities : Several studies have identified compounds structurally similar to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone in various Garcinia species. These compounds have shown significant cytotoxic activities against different cancer cell lines, including breast, prostate, and lung cancer cells. This highlights their potential as anticancer agents (Xu et al., 2014).
Antifungal and Antibacterial Properties : Xanthones extracted from plants like Hypericum roeperanum have shown potential antifungal activity against Candida albicans, indicating the possible use of these compounds in developing antifungal treatments (Rath et al., 1996).
Antioxidant Activity : Phenolic xanthones, which are structurally related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been studied for their antioxidant properties. This research suggests their potential application in combating oxidative stress-related diseases (Li et al., 2018).
properties
IUPAC Name |
3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRYXGQWSJKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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